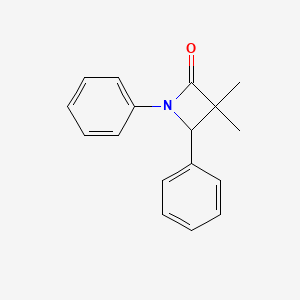

3,3-Dimethyl-1,4-diphenyl-2-azetidinone

Description

Structure

3D Structure

Properties

CAS No. |

5438-81-3 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,3-dimethyl-1,4-diphenylazetidin-2-one |

InChI |

InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |

InChI Key |

SDDSWVKALZPTPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations of 3,3 Dimethyl 1,4 Diphenyl 2 Azetidinone Analogues

Detailed Mechanistic Pathways of Azetidinone Ring Formation

The most general and historically significant method for synthesizing the 2-azetidinone core is the Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907. wikipedia.orgmdpi.com This formal [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine to form the β-lactam ring. For 3,3-Dimethyl-1,4-diphenyl-2-azetidinone, this would typically involve the reaction between dimethylketene (B1620107) and N-benzylideneaniline. Experimental and computational studies have established that this reaction does not proceed through a concerted mechanism but rather a stepwise pathway. acs.orgacs.org

Understanding Zwitterionic Intermediates and Transition States

The currently accepted mechanism for the Staudinger cycloaddition involves a two-step process. acs.orgrsc.org The first step is a nucleophilic attack of the imine nitrogen atom on the central sp-hybridized carbonyl carbon of the ketene. acs.orgorganic-chemistry.org This initial attack is facilitated by the electron density on the imine nitrogen and the electrophilic nature of the ketene's central carbon, leading to the formation of a C-N bond and a zwitterionic intermediate. acs.orgrsc.org

Factors Governing Stereoselectivity in Ring Closure

When unsymmetrically substituted ketenes and imines are used, the Staudinger reaction can generate up to two new chiral centers, making the control of stereoselectivity a critical aspect. acs.org The stereochemical outcome (cis- vs. trans-diastereoselectivity) is determined during the ring-closure of the zwitterionic intermediate. mdpi.com

The final stereochemistry is the result of a competition between the rate of direct ring closure of the initially formed zwitterion and the rate of its isomerization, particularly rotation around the C-N bond derived from the imine. organic-chemistry.orgnih.govnih.gov Several factors influence this process:

Imine Geometry : As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.orgnih.gov This is because the initial nucleophilic attack establishes a specific conformation of the zwitterion which, upon rapid conrotatory ring closure, leads to the cis product. nih.gov

Solvent Polarity : Polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization to occur before ring closure. This often favors the formation of the thermodynamically more stable trans-β-lactam. nih.gov Non-polar solvents, conversely, tend to favor the kinetically controlled cis product. nih.gov

Substituent Electronic Effects : The electronic nature of the substituents on both the ketene and the imine significantly affects the rate of ring closure. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.orgnih.gov Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans product. organic-chemistry.orgnih.gov

Torquoelectronic Effects : During the conrotatory ring closure, torquoelectronic effects, which relate to the electronic preferences for orbital alignment during bond rotation, play a role in determining the stereochemical outcome. acs.orgacs.org However, some recent theoretical studies suggest that the stereoselectivity is primarily governed by the kinetics of ring closure versus isomerization, rather than torquoelectronic effects. rsc.orgnih.gov

| Factor | Influence on Stereoselectivity | Favored Product |

|---|---|---|

| Imine Geometry | (E)-imines generally lead to a specific zwitterion conformation. | cis-β-lactam acs.orgnih.gov |

| Solvent Polarity | Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization. | trans-β-lactam nih.gov |

| Ketene Substituents | Electron-donating groups accelerate direct ring closure. | cis-β-lactam organic-chemistry.orgnih.gov |

| Imine Substituents | Electron-withdrawing groups accelerate direct ring closure. | cis-β-lactam organic-chemistry.orgnih.gov |

Reactivity and Ring-Opening Reactions of the Azetidinone Core

The chemical reactivity of this compound is dominated by the properties of the β-lactam ring. This four-membered cyclic amide possesses significant ring strain (approximately 25.4 kcal/mol for azetidine), which makes it more susceptible to chemical transformations than its acyclic or larger-ring counterparts. rsc.org

Nucleophilic Attacks and Ring Cleavage Processes

Due to the inherent ring strain, the amide bond within the β-lactam ring is significantly more reactive towards nucleophiles. wikipedia.org The strain prevents the nitrogen lone pair from effectively delocalizing into the carbonyl group, which increases the electrophilicity and ketone-like character of the carbonyl carbon. wikipedia.org This makes the carbonyl carbon the primary site for nucleophilic attack, leading to the cleavage of the amide (C2-N1) bond.

This process, known as hydrolysis when the nucleophile is water or a hydroxide (B78521) ion, is the fundamental reaction responsible for the deactivation of β-lactam antibiotics by bacterial β-lactamase enzymes. nih.govmdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to open the ring. rsc.orgnih.gov

A variety of nucleophiles can induce ring-opening:

Hydroxide ions : Alkaline hydrolysis readily opens the β-lactam ring to form the corresponding β-amino acid salt. mdpi.comresearchgate.net

Alcohols/Alkoxides : In the presence of an acid or base catalyst, alcohols can react to form β-amino esters.

Amines : Reaction with amines leads to the formation of N-substituted β-amino amides.

Other Nucleophiles : Stronger nucleophiles can also cleave the ring. In some cases, particularly after activation of the nitrogen (e.g., forming an azetidinium ion), nucleophilic attack can occur at the C4 position, leading to cleavage of the N1-C4 bond. nih.govbohrium.com

| Nucleophile | Product Type | Bond Cleaved |

|---|---|---|

| Hydroxide (OH⁻) | β-Amino acid salt | C2-N1 (Amide bond) mdpi.com |

| Alkoxide (RO⁻) | β-Amino ester | C2-N1 (Amide bond) |

| Amine (RNH₂) | β-Amino amide | C2-N1 (Amide bond) |

| Halides (X⁻) on Azetidinium | γ-Haloamine | N1-C4 or N1-C2 nih.govresearchgate.net |

Stability Considerations and Rearrangement Phenomena

The stability of the azetidinone ring is inversely related to its reactivity. The ring strain that makes it susceptible to nucleophilic attack also renders it prone to decomposition under certain conditions. nih.gov Acid-mediated decomposition is a known pathway, often initiated by the protonation of the ring nitrogen, which further activates the ring towards nucleophilic attack and subsequent opening. nih.gov The rate of decomposition is therefore sensitive to pH. nih.gov

While the 2-azetidinone core is relatively stable compared to more strained systems like aziridines, its stability can be compromised by substituents that either increase ring strain or provide intramolecular pathways for decomposition. rsc.orgnih.gov For instance, N-substituted azetidines bearing a pendant nucleophilic group (like an amide) can undergo intramolecular ring-opening. nih.gov

Functional Group Interconversions and Derivatization on the Azetidinone Scaffold

The this compound scaffold provides multiple sites for chemical modification to generate a diverse library of analogues. Derivatization can be achieved either by modifying the starting materials before the Staudinger cycloaddition or by performing transformations on the pre-formed β-lactam ring. mdpi.com

N1-Position : The N-phenyl group can be modified by starting with different anilines in the imine synthesis. Post-synthesis, while direct modification is challenging, cleavage and re-alkylation/arylation are possible under specific conditions, though this often risks ring-opening.

C3-Position : The gem-dimethyl groups in the target compound are installed via the use of dimethylketene. Synthesizing analogues with different C3-substituents is readily achieved by employing differently substituted ketenes in the Staudinger reaction. mdpi.com For example, using phenoxyketene would yield a 3-phenoxy substituent. mdpi.com The synthesis of 3,3-disubstituted azetidines and azetidinones is an active area of research. researchgate.netacs.org

C4-Position : The C4-phenyl group originates from the imine component (N-benzylideneaniline). A wide variety of aromatic and aliphatic aldehydes can be used to form the initial imine, allowing for extensive diversity at this position. Functionalization at the C4 position of a pre-formed ring is a key step in the synthesis of certain advanced β-lactam antibiotics and can be achieved through various chemical strategies. mdpi.com

The ability to introduce functional groups at each position allows for the fine-tuning of the molecule's chemical and physical properties. These synthetic strategies are fundamental in medicinal chemistry for developing new β-lactam-based therapeutic agents. mdpi.com

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization of 3,3 Dimethyl 1,4 Diphenyl 2 Azetidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the chemical environment, connectivity, and stereochemistry of the molecule.

High-Resolution One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis

High-resolution ¹H and ¹³C NMR spectra are foundational in mapping the carbon-hydrogen framework of 3,3-Dimethyl-1,4-diphenyl-2-azetidinone.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the two phenyl rings, the methine proton at the C4 position, and the two methyl groups at the C3 position. The chemical shifts of the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm). The C4-H proton, being adjacent to a phenyl group and the nitrogen atom, would also be expected in a relatively downfield region. The two methyl groups at the C3 position, being geminal and diastereotopic in a chiral environment, could potentially appear as two distinct singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Key resonances would include the carbonyl carbon (C=O) of the β-lactam ring, typically found in the range of δ 160-175 ppm biust.ac.bwnih.gov. The quaternary carbon at C3, the methine carbon at C4, and the carbons of the two phenyl rings would also exhibit characteristic chemical shifts. The two methyl carbons at C3 would be expected in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~160-175 |

| C3 | - | Quaternary Signal |

| C4-H | Downfield region | Methine Signal |

| C3-CH₃ (x2) | Aliphatic region (potentially two singlets) | Aliphatic region |

| Phenyl H's | ~7.0-8.0 | ~110-140 |

Note: The above data is predictive and based on general principles and data from related compounds. Specific experimental values are required for confirmation.

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the phenyl rings and potentially showing a correlation between the C4-H proton and any adjacent protons if applicable.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the attachment of the C4-H proton to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the C3-methyl protons and the C2, C3, and C4 carbons, and between the C4-H proton and the carbons of the adjacent phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments probe through-space proximity of protons. They are particularly important for determining stereochemistry. For instance, a NOE correlation between the C4-H proton and the protons of one of the C3-methyl groups could provide insight into the relative stereochemistry of the molecule.

Application of Coupling Constants (J₃,₄) for cis/trans Isomer Differentiation

The vicinal coupling constant between the protons at C3 and C4 (J₃,₄) in the azetidinone ring is a powerful diagnostic tool for determining the stereochemistry of the substituents. However, in this compound, the C3 position is disubstituted with methyl groups, meaning there is no proton at this position. Therefore, the direct application of J₃,₄ coupling for cis/trans differentiation is not possible. Stereochemical analysis would rely on techniques like NOESY/ROESY to determine the spatial relationship between the C4 proton and the C3 methyl groups. For related azetidinones with protons at both C3 and C4, it is well-established that cis isomers exhibit a larger coupling constant (typically 5-6 Hz) compared to trans isomers (typically 0-2 Hz).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. While specific data for this compound is not available, analysis of the closely related 3,3-diphenyl-2-azetidinone suggests a likely fragmentation pathway involving the cleavage of the four-membered ring. Common fragmentation patterns for β-lactams include the cleavage of the 1,2 and 3,4 bonds or the 1,4 and 2,3 bonds. The presence of the gem-dimethyl group at C3 would influence the fragmentation, likely leading to the formation of stable carbocations.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - C₇H₇]⁺ | Loss of a benzyl radical |

| [M - C₈H₈O]⁺ | Cleavage of the β-lactam ring |

| C₁₀H₁₀ | Fragment corresponding to dimethylketene (B1620107) |

| C₇H₇N | Fragment corresponding to N-phenylimine |

Note: This fragmentation pattern is hypothetical and based on the analysis of similar structures.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The most characteristic absorption band in the IR spectrum of this compound would be the carbonyl (C=O) stretch of the β-lactam ring. This band typically appears at a relatively high frequency (around 1730-1770 cm⁻¹) due to the ring strain. Other expected absorptions would include C-H stretching vibrations from the aromatic rings and the methyl groups, and C=C stretching vibrations from the aromatic rings.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730-1770 | C=O stretch (β-lactam) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (methyl) |

| ~1450-1600 | Aromatic C=C stretch |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. A single-crystal X-ray diffraction analysis of this compound would unequivocally determine the three-dimensional arrangement of atoms in the solid state. This would confirm the connectivity established by NMR and provide invaluable data on the conformation of the molecule, including the planarity of the β-lactam ring and the orientations of the phenyl and methyl substituents. Currently, there is no published crystallographic data for this specific compound in the searched literature.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: The table above indicates the type of data that would be obtained from an X-ray crystallographic study. No experimental data is currently available.

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) serves as a fundamental and indispensable analytical technique for the qualitative purity assessment of this compound. Its application is prevalent in monitoring the progress of synthesis reactions, identifying the presence of impurities, and determining the purity of the final product. bepls.comchemijournal.comjapsonline.com This method offers a rapid, cost-effective, and efficient means of separation, making it a routine procedure in synthetic organic chemistry. nih.gov

The principle of TLC relies on the differential partitioning of the compound and any potential impurities between a stationary phase and a mobile phase. For a non-polar compound like this compound, a polar stationary phase, such as silica gel, is typically employed.

Methodology and Findings

A standard TLC analysis for this compound involves the following steps:

Stationary Phase: The most common stationary phase for the analysis of β-lactam compounds is silica gel. nih.govresearchgate.net Commercially available TLC plates pre-coated with silica gel 60 F254 are frequently used. The "F254" designation indicates the presence of a fluorescent indicator that facilitates the visualization of compounds under ultraviolet (UV) light. nih.gov

Sample Preparation and Application: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent, such as dichloromethane or ethyl acetate. A small spot of this solution is carefully applied to the baseline of the TLC plate.

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving effective separation. Given the relatively non-polar nature of this compound, a solvent system consisting of a mixture of a non-polar solvent and a moderately polar solvent is generally effective. Common mobile phases for synthetic azetidinone derivatives include mixtures of n-hexane and ethyl acetate or toluene and ethanol. tandfonline.com The optimal ratio of these solvents is determined empirically to achieve a retardation factor (Rf) value that allows for clear separation from the baseline and the solvent front.

Development and Visualization: The TLC plate is placed in a sealed chamber containing the mobile phase, which then travels up the plate via capillary action. After the solvent front has reached a sufficient height, the plate is removed and dried. Visualization of the separated spots is most commonly achieved by exposing the plate to short-wave UV light (254 nm). jsppharm.orglibretexts.org The aromatic phenyl rings in the structure of this compound allow it to absorb UV light, appearing as a dark spot against the green fluorescent background of the plate. nih.govlibretexts.org For compounds that are not UV-active or for enhanced visualization, chemical staining reagents such as iodine vapor or permanganate solution can be used. nih.gov

Interpretation of Results

The purity of the sample is assessed by the number of spots observed on the developed chromatogram. A single spot indicates a high degree of purity. The presence of multiple spots signifies the presence of impurities, such as unreacted starting materials, by-products, or degradation products.

The position of a spot is characterized by its retardation factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

| Compound Name/Class | Stationary Phase | Mobile Phase (v/v) | Visualization Method | Reported Rf Value |

| Azetidin-2-one (B1220530) derivatives | Silica Gel | n-hexane : Ethyl Acetate (1:1) | UV Light | Not specified |

| N-(2-amino-3-chloro-4-oxoazetidin-1-yl)-2-hydroxybenzamides bepls.com | Not specified | Not specified | Not specified | 0.57 |

| 2-Azetidinone derivatives impactfactor.org | Silica Gel G | n-hexane : Methanol (7:3) | Not specified | Not specified |

| N-(4-aryl-2-oxoazetidinone)-isonicotinamide analogs tandfonline.com | Silica Gel | Toluene : Ethanol (4.5:0.5) | UV Light | Not specified |

| 3-Amino-1,4-diaryl-2-azetidinones nih.gov | Silica Gel | Ethyl Acetate : Hexane (1:1) | UV Light | Not specified |

This table is interactive. Users can sort the data by clicking on the column headers.

By optimizing the mobile phase composition, TLC provides reliable and immediate feedback on the purity of this compound, guiding purification processes such as column chromatography or recrystallization.

Strategic Applications of Azetidinone Scaffolds, Including 3,3 Dimethyl 1,4 Diphenyl 2 Azetidinone, in Organic Synthesis

Azetidinones as Key Intermediates for β-Amino Acids and β-Amino Alcohols

The strained four-membered ring of 2-azetidinones is susceptible to nucleophilic attack and ring-opening, making it an excellent precursor for the synthesis of β-amino acids and their derivatives, which are crucial components of various biologically active molecules, including peptides and pharmaceuticals. The "β-lactam synthon method" involves the stereocontrolled synthesis of a β-lactam followed by the selective cleavage of one of its amide or C-C bonds to yield acyclic, enantiomerically pure products. globalresearchonline.net

The hydrolytic or reductive cleavage of the azetidinone ring is a primary method for producing β-amino acids and β-amino alcohols. For instance, the acid-catalyzed tandem intramolecular ring-opening of azetidinones can lead to the formation of valuable precursors for glutamic acid derivatives. researchgate.net The specific conditions and reagents used for the ring-opening reaction dictate the nature of the final product.

Key Research Findings:

Reductive Cleavage: Treatment of 2-azetidinones with reducing agents like lithium aluminum hydride (LiAlH₄) results in the reductive opening of the lactam ring to afford the corresponding β-amino alcohols. This transformation is valuable for creating chiral amino alcohol scaffolds.

Hydrolytic Cleavage: Both acidic and basic hydrolysis can cleave the amide bond of the β-lactam to yield β-amino acids. For example, cis-β-lactams bearing a 3-acetoxy group can be hydrolyzed by treatment with lithium hydroxide (B78521) (LiOH) to furnish 3-hydroxy-β-amino acids. chemsynthesis.com

Nucleophilic Addition: Various nucleophiles, including O-, N-, and S-nucleophiles, can open the azetidinone ring to produce a range of functionalized β-amino acid esters, amides, and thioesters. This versatility allows for the synthesis of diverse peptidomimetics and non-natural amino acids. escholarship.org

| Azetidinone Precursor | Ring-Opening Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Acetoxy-1,4-diaryl-2-azetidinone | LiOH (Basic Hydrolysis) | β-Hydroxy-β-amino acid | chemsynthesis.com |

| Generic 2-Azetidinone | LiAlH₄ (Reduction) | γ-Amino alcohol | escholarship.org |

| Protected 3-Aminoalkyl-azetidin-2-one | O-, N-, or S-Nucleophiles | β,β′-Diaminocarboxylic esters/amides | escholarship.org |

Utility in the Synthesis of Nitrogen-Containing Heterocycles

The ring strain inherent in azetidinones not only facilitates ring-opening but also makes them suitable substrates for ring-expansion and rearrangement reactions, providing synthetic routes to other important nitrogen-containing heterocycles. nih.gov The ability to selectively cleave and reform bonds allows chemists to transform the four-membered ring into larger, more complex heterocyclic systems such as pyrrolidines, piperidines, and fused bicyclic structures.

These transformations often proceed through intermediates generated by the initial cleavage of a bond within the azetidinone ring. For example, the reactivity of the C-N or C-C bonds can be exploited to incorporate additional atoms and build larger ring systems.

Key Research Findings:

Ring Expansion: Azetidinones can be converted into five- and six-membered heterocycles. For instance, certain fused azetidines can be accessed through cycloaddition reactions with ketenes, which can then be further transformed. nottingham.ac.uk

Rearrangement Reactions: Photochemical rearrangements, such as the transformation of 2-pyridones into azetidinone-bearing "Dewar" structures, create bicyclic intermediates that can be subsequently converted into novel heterocyclic scaffolds. bldpharm.com

Tandem Reactions: Intramolecular reactions initiated by the ring-opening of an azetidinone can trigger subsequent cyclizations. A notable example is the conversion of a 3-propargyloxy-substituted azetidinone into a β-lactam-fused benzotriazolo-oxazocane derivative via an intramolecular azide-alkyne "click" reaction following the introduction of an azide (B81097) group. chemsynthesis.com

Development of Peptidomimetics and Non-Natural Amino Acid Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The rigid, conformationally constrained scaffold of the azetidinone ring makes it an ideal building block for constructing peptidomimetics and non-natural amino acids. nih.gov

By incorporating the azetidinone core or its ring-opened derivatives into a peptide backbone, specific secondary structures like β-turns can be mimicked. This conformational restriction can lead to higher receptor affinity and selectivity.

Key Research Findings:

Conformational Constraint: The four-membered ring restricts the torsional angles of the molecular backbone, a crucial feature for mimicking the folded structures of peptides. This rigidity is central to the design of potent and selective bioactive molecules.

Scaffold for Diversity: Azetidinones serve as versatile scaffolds that can be functionalized at various positions (N1, C3, and C4) to generate libraries of non-natural amino acid analogues with diverse side chains and properties.

Synthesis of Constrained Dimers: Advanced strategies involving multicomponent reactions followed by cycloadditions (e.g., CuAAC click reactions) have been used to synthesize complex dimeric structures containing constrained peptidomimetic motifs derived from heterocyclic scaffolds. researchgate.net

Creation of Hybrid Bioactive Molecules with Fused or Linked Heterocyclic Systems

A powerful strategy in drug discovery is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with synergistic or multi-target biological activities. Azetidinones are frequently used as a core scaffold to be linked or fused with other known bioactive heterocyclic systems. The classic Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a primary method for constructing the azetidinone ring in these hybrid structures. uu.nlrsc.org

Key Research Findings:

Synthesis of Hybrid Structures: By choosing appropriately substituted ketene precursors and imines that already contain another bioactive heterocycle, chemists can readily synthesize complex hybrid molecules. For example, azetidinones have been linked to sulfonamides, phenothiazines, and triazines to create novel compounds with potential antimicrobial or antitubercular activities. derpharmachemica.comglobalresearchonline.net

Fused Systems: Intramolecular cycloaddition reactions can be employed to fuse the azetidinone ring with another ring system. For instance, the reaction of a 2-azetine with a ketene can afford a fused [2.2.0]-bicyclic system containing an azetidine (B1206935) ring. nottingham.ac.uk

Spiro-fused Azetidinones: One-pot, multi-component reactions have been developed to synthesize spiro-fused 2-azetidinones, where the C4 position of the azetidinone is part of another ring system. chemsynthesis.com

| Linked/Fused Heterocycle | Synthetic Strategy | Potential Biological Relevance | Reference |

|---|---|---|---|

| Sulfonamide (Sulfadiazine, Sulfisoxazole) | Staudinger Cycloaddition | Antimicrobial, Antioxidant | derpharmachemica.com |

| Phenothiazine | Staudinger Cycloaddition | Antimicrobial, Antitubercular | globalresearchonline.net |

| Triazine | Staudinger Cycloaddition | Antibacterial | |

| Benzotriazolo-oxazocane (Fused) | Intramolecular Azide-Alkyne Cycloaddition | Bioactive Fused System | chemsynthesis.com |

Applications in Advanced Materials Science (e.g., Tunable Photoswitches)

The unique structural and electronic properties of azetidine-based scaffolds are also being explored in the field of advanced materials science. While the direct application of azetidinones as tunable photoswitches is an emerging area, the closely related azetidine core has been successfully incorporated into molecules with significant photophysical properties, such as fluorescent probes and energetic materials.

Molecular photoswitches are compounds that can be reversibly isomerized between two states using light, enabling the remote control of material properties. uu.nlrsc.org The incorporation of rigid, strained rings like azetidine can influence the electronic environment and photophysical behavior of a chromophore.

Key Research Findings:

Fluorescent Probes: Azetidine-containing purine (B94841) analogues have been synthesized that act as visibly emissive and responsive fluorophores. The emission quantum yields of these molecules were found to correlate with the electronic properties of substituents on the azetidine ring, demonstrating that the azetidine scaffold can be used to tune the photophysical properties of a molecule. derpharmachemica.comchemsynthesis.comnottingham.ac.uk

Energetic Materials: Photochemical strategies have enabled the synthesis of densely functionalized azetidines that serve as novel energetic materials. The stereochemistry of the azetidine ring was found to have a significant impact on the physical properties (e.g., density, thermal stability) of these materials, highlighting the potential for creating tunable, high-performance compounds.

Photochemical Synthesis: Continuous flow photochemistry has been used to transform 2-pyridones into azetidinone-bearing bicyclic structures. This method not only provides efficient access to complex azetidinone scaffolds but also opens avenues for exploring their photochemical reactivity and potential in light-responsive systems. bldpharm.com

Investigations into the Biological Activities of 3,3 Dimethyl 1,4 Diphenyl 2 Azetidinone Derivatives

Antimicrobial Activity Studies

Derivatives of the 2-azetidinone core are recognized for their potential to combat various microbial pathogens. globalresearchonline.net Their mechanism often involves interfering with the final steps of bacterial cell wall biosynthesis, leading to cell lysis and death. derpharmachemica.com Research has explored their efficacy against a spectrum of bacteria and fungi, revealing important structure-activity relationships that govern their potency.

Antibacterial Spectrum and Efficacy Investigations

Numerous studies have evaluated the antibacterial potential of novel 2-azetidinone derivatives against both Gram-positive and Gram-negative bacteria. The cup-plate agar (B569324) diffusion method and broth micro-dilution method are commonly employed to determine the extent of antibacterial action, measured by the zone of inhibition or the Minimum Inhibitory Concentration (MIC). bepls.comnih.gov

For instance, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were tested against several bacterial strains. One derivative, compound 4a₂, demonstrated notable activity against Staphyloccoccus epidermidis and Pseudomonas aeruginosa with a MIC of 128 μg/mL, and against Enterococcus faecalis with a MIC of 256 μg/mL. nih.gov In another study, azetidinone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Some of these compounds (4a, 4b, and 4d) showed greater efficacy against the Gram-negative E. coli than the standard antibiotic amoxicillin-clavulanate. rdd.edu.iq

The substitution pattern on the azetidinone ring significantly influences antibacterial efficacy. For example, a derivative with three methoxy (B1213986) groups (3,4,5-trimethoxy) on the phenyl ring at position 4 (compound 2d) exhibited strong activity against Escherichia coli, with a MIC value of 62.5µg/ml, which was more potent than the standard drug Ampicillin (MIC 100µg/ml). ijsr.net

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 4a₂ (sulfonamide derivative) | Staphyloccoccus epidermidis | 128 | nih.gov |

| Compound 4a₂ (sulfonamide derivative) | Pseudomonas aeruginosa | 128 | nih.gov |

| Compound 4a₂ (sulfonamide derivative) | Enterococcus faecalis | 256 | nih.gov |

| Compound 2d (trimethoxy derivative) | Escherichia coli | 62.5 | ijsr.net |

| Ampicillin (Standard) | Escherichia coli | 100 | ijsr.net |

Antifungal and Antitubercular Activity Research

The therapeutic potential of azetidinone derivatives extends to combating fungal and mycobacterial infections. globalresearchonline.netresearchgate.net Tuberculosis, a persistent global health issue, requires the development of new drugs due to rising resistance. ekb.eg

Several studies have highlighted the promise of azetidinones in this area. In one study, a series of azetidin-2-one (B1220530) analogues were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Two compounds, 4f and 4g, which featured chloro substitutions, were particularly potent, exhibiting MIC values of 1.56 and 0.78 μg/mL, respectively. nih.gov This suggests that halogen substitution can significantly enhance antimycobacterial effects. nih.gov

In terms of antifungal activity, various azetidinone derivatives have been tested against pathogenic fungi like Candida albicans. researchgate.netekb.eg For example, a series of synthesized benzophenone (B1666685) fused azetidinone derivatives were assessed, with compounds 9a, 9e, and 9g showing good antifungal activity. mdpi.com Another study found that certain imidazole (B134444) derivatives containing a pyrazole (B372694) ring demonstrated excellent activity against a clinical strain of Candida albicans. nih.gov

| Compound | Mycobacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 4f (chloro substitution) | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |

| Compound 4g (chloro substitution) | Mycobacterium tuberculosis H37Rv | 0.78 | nih.gov |

Structure-Activity Relationship (SAR) of Antimicrobial Potency

The biological activity of 2-azetidinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. globalscitechocean.com Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into potent therapeutic agents.

Research has shown that the introduction of specific functional groups can significantly modulate antimicrobial potency. For example, the presence of electron-releasing groups, such as a methyl (-CH3) group, has been linked to enhanced antimicrobial activity. rasayanjournal.co.in Similarly, substitutions with chloro and methoxy groups on the phenyl rings attached to the azetidinone core have been found to be responsible for increased potency against various organisms. ijsr.net In a study of anti-tubercular azetidin-2-ones, chloro substitution on the aryloxy acid component apparently enhanced the antimycobacterial activity. nih.gov

Conversely, the type of substituent can also lead to decreased activity. In one study, N-(arylidene)hydrazinoacetyl sulfonamide derivatives were found to be more active than their corresponding azetidinone analogues, suggesting that the conversion to the β-lactam ring in that specific series was not beneficial for antimicrobial potency. nih.gov These findings underscore the importance of fine-tuning the molecular structure to achieve desired biological effects.

Antihyperlipidemic Activity Research in Preclinical Models

Beyond antimicrobial applications, 2-azetidinone derivatives have emerged as a significant class of compounds for managing hyperlipidemia. This line of research was notably advanced by the discovery of ezetimibe (B1671841), a potent cholesterol absorption inhibitor that features a 2-azetidinone scaffold. nih.govresearchgate.net

In Vitro Enzyme or Receptor Target Interactions

The primary mechanism for the cholesterol-lowering effect of ezetimibe and related azetidinone derivatives is the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein. nih.govresearchgate.net This protein is a critical transporter for intestinal cholesterol absorption. By blocking NPC1L1, these compounds effectively reduce the amount of cholesterol absorbed from the diet.

In the effort to develop new and improved antihyperlipidemic agents, researchers use in silico molecular docking experiments to predict how novel azetidinone analogues will interact with the binding sites of target proteins like NPC1L1. nih.govresearchgate.net These computational studies help in designing molecules with a higher affinity for the target, which is then correlated with their observed biological activity. nih.gov Other potential targets implicated in hyperlipidemia, such as HMG-CoA reductase, are also investigated, though the primary focus for this class of compounds has been on cholesterol absorption inhibition. nih.govnrfhh.com

In Vivo Efficacy Studies in Animal Models

Preclinical evaluation in animal models is a critical step in assessing the antihyperlipidemic efficacy of new 2-azetidinone derivatives. A common model involves inducing hyperlipidemia in rats using Triton WR 1339, which leads to elevated levels of serum cholesterol and triglycerides. nih.govresearchgate.net Another model uses cholesterol-fed hamsters to evaluate the reduction of serum total cholesterol and liver cholesteryl esters. nih.gov

In a study evaluating new 2-azetidinone analogs of ezetimibe, several synthesized molecules exhibited significant lipid-lowering effects in the Triton-induced hyperlipidemic rat model, with efficacy comparable to ezetimibe itself. nih.gov Another study focused on designing a potent derivative by analyzing the structure-activity relationship of ezetimibe's metabolites. This led to the synthesis of a compound, SCH 58235, which showed remarkable efficacy with an ED₅₀ of 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters. nih.gov

These studies typically measure key lipid profile markers, including total cholesterol (TC), low-density lipoprotein (LDL), and triglycerides (TG), which are expected to decrease, and high-density lipoprotein (HDL), which is expected to increase. nih.gov

| Parameter | Compound 4a | Atorvastatin (Standard) | Reference |

|---|---|---|---|

| Weight Increment | 20% | 35% | nih.gov |

| Total Cholesterol | Significant Decrease | Significant Decrease | nih.gov |

| LDL Cholesterol | Significant Decrease | Significant Decrease | nih.gov |

| Triglycerides | Significant Decrease | Significant Decrease | nih.gov |

| HDL Cholesterol | Significant Increase | Significant Increase | nih.gov |

Note: The table shows that compound 4a demonstrated a more prominent positive effect on the lipid profile compared to the standard drug atorvastatin. nih.gov

Anticancer and Antiproliferative Activity Investigations

Derivatives of the 2-azetidinone core structure have been a focal point of anticancer research due to their potent cytotoxic effects against various cancer cell lines. globalresearchonline.netmdpi.comnih.govresearchgate.net Studies have demonstrated that strategic substitutions on the β-lactam ring can yield compounds with significant antiproliferative capabilities, often surpassing the efficacy of existing chemotherapeutic agents. globalresearchonline.netmdpi.com

Mechanisms of Action: Tubulin Polymerization Inhibition and Microtubule Destabilization

A primary mechanism by which certain 2-azetidinone derivatives exert their anticancer effects is through the disruption of microtubule dynamics, a critical process for cell division. nih.govmdpi.com These compounds often act as tubulin polymerization inhibitors, binding to tubulin and preventing its assembly into microtubules. nih.govnih.gov

Several studies have designed 2-azetidinone analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, by replacing the central double bond of CA-4 with the β-lactam ring. mdpi.comresearchgate.net This modification aims to create more stable compounds that retain high antiproliferative activity. Research has shown that chiral azetidin-2-ones can effectively disrupt tubulin polymerization, leading to the suppression of angiogenesis and tumor growth. nih.gov The interaction often occurs at the colchicine-binding site on tubulin, destabilizing the microtubule structure. mdpi.comresearchgate.net This destabilization halts the cell cycle and ultimately leads to cell death. nih.govnih.gov For instance, a chiral fluorinated azetidin-2-one was found to exhibit potent activities against five cancer cell lines, with IC50 values in the nanomolar range (1.0 to 3.6 nM). nih.gov

| Compound Class | Mechanism of Action | Key Findings | Reference Cell Lines |

|---|---|---|---|

| Chiral fluorinated azetidin-2-ones | Tubulin polymerization inhibition | Exhibited potent antiproliferative activity with IC50 values ranging from 1.0 to 3.6 nM. | Various cancer cell lines, including a drug-resistant line. nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogues | Colchicine-binding site inhibitor | Demonstrated significant antiproliferative activities with IC50 values in the 10–33 nM range. | MCF-7 and MDA-MB-231 (breast cancer). mdpi.com |

| 3-vinyl-β-lactam analogues | Tubulin polymerization inhibition | Showed potent activity in MCF-7 cells (IC50 of 8 nM), comparable to Combretastatin A-4. | MCF-7 (breast cancer). researchgate.net |

| 3-(thienyl) β-lactam derivatives | Tubulin binding | Displayed high potency in MCF-7 cells with IC50 values of 7 nM and 10 nM. | MCF-7, MDA-MB-231 (breast cancer). researchgate.net |

Cell Cycle Arrest and Apoptotic Pathway Induction Studies

By disrupting microtubule function, 2-azetidinone derivatives effectively halt the cell division process. Flow cytometry analyses have consistently shown that these compounds can induce cell cycle arrest, predominantly in the G2/M phase. nih.govmdpi.com This arrest prevents cancer cells from completing mitosis, a necessary step for proliferation.

Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis. The induction of apoptosis is a key indicator of a compound's potential as a chemotherapeutic agent. Studies on piperazine-azetidinone hybrids, for example, revealed their ability to induce apoptosis in human cervical cancer (HeLa) cells. nih.gov The mechanism was shown to involve the generation of oxidative stress, leading to the activation of the intrinsic mitochondrial pathway. nih.gov Key markers of apoptosis, such as phosphatidylserine (B164497) externalization and DNA fragmentation, have been observed in cancer cells treated with these derivatives. nih.gov

| Compound/Derivative | Effect on Cell Cycle | Apoptotic Pathway | Reference Cell Line |

|---|---|---|---|

| Chiral fluorinated azetidin-2-one (Compound 18) | Blockage in G2/M phase | Induction of cellular apoptosis | Multiple cancer cell lines. nih.gov |

| Piperazine clubbed with 2-azetidinone (Compound 5e) | Cell-cycle arrest | Oxidative stress-mediated intrinsic mitochondrial pathway | HeLa (cervical cancer). nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one (Compound 9q) | Arrest in G2/M phase | Induction of cellular apoptosis | MCF-7 (breast cancer). mdpi.com |

| Salicylhydrazide-azetidinone compounds (SC21) | Blockage in G0/G1 or S phase | Induction of apoptosis | PC3 (prostate cancer) and others. researchgate.net |

Enzyme Inhibition Activities (e.g., Carbonic Anhydrase, Chymase, Penicillin-Binding Proteins)

The strained four-membered ring of 2-azetidinone derivatives makes them effective mechanism-based inhibitors of various enzymes. nih.gov

Carbonic Anhydrase: While the 2-azetidinone ring itself is not a primary inhibitor, it has been incorporated into molecules alongside known carbonic anhydrase inhibiting moieties, such as sulfonamides, to create hybrid molecules with potential dual activities. nih.gov

Chymase: 2-Azetidinones have been identified as potent inhibitors of serine protease enzymes, including human mast cell chymase. nih.govresearchgate.net Chymase is involved in the renin-angiotensin system and inflammatory processes. nih.gov Inhibition of this enzyme by azetidinone derivatives represents a therapeutic strategy for conditions where chymase activity is upregulated. nih.govnih.gov

Penicillin-Binding Proteins (PBPs): The most classic activity of the β-lactam ring is the inhibition of bacterial PBPs, which are DD-transpeptidases essential for cell wall synthesis. derpharmachemica.comwikipedia.org This inhibition is the basis for the antibacterial action of penicillin and cephalosporin (B10832234) antibiotics. nih.gov Modern research focuses on designing novel monocyclic azetidinones and other β-lactam structures that can effectively inhibit PBPs from antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

| Enzyme Target | Compound Class | Significance of Inhibition |

|---|---|---|

| Human Mast Cell Chymase | General 2-Azetidinone derivatives | Potential therapeutic for inflammatory and cardiovascular conditions. nih.govnih.gov |

| Penicillin-Binding Proteins (PBPs) | Monocyclic and bicyclic β-lactams | Antibacterial activity by disrupting bacterial cell wall synthesis. derpharmachemica.comwikipedia.org |

| PBP2a of MRSA | Bis-2-oxoazetidinyl macrocycles | Overcoming antibiotic resistance in pathogenic bacteria. researchgate.net |

| PBP3 of P. aeruginosa | Pyrrolidine-2,3-diones (non-β-lactam) | Discovery of novel non-β-lactam scaffolds for PBP inhibition. mdpi.com |

Other Pharmacological Activity Research

Beyond anticancer and enzyme-inhibiting properties, the 2-azetidinone scaffold has been explored for a variety of other pharmacological effects.

Antidepressant and Nootropic Effects

Several studies have investigated 2-azetidinone derivatives for their potential as central nervous system (CNS) modulating agents, particularly for antidepressant effects. ijcrt.orgorientjchem.orgnih.gov The rationale is that the unique structure of the azetidinone ring may allow for favorable interactions with enzymes and receptors involved in depression. orientjchem.org

In preclinical studies using rodent models, certain synthesized azetidinone derivatives have demonstrated significant antidepressant-like activity. ijcrt.orgorientjchem.org These effects are typically evaluated using behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant effect. ijcrt.orgresearchgate.net For example, novel tricyclic azetidinone derivatives showed dose-dependent antidepressant activity, with some compounds significantly shortening immobility times compared to control groups. orientjchem.orgresearchgate.net While antidepressant activity is documented, specific nootropic (cognitive-enhancing) effects are less commonly reported in the literature for this class of compounds.

Anticonvulsant, Diuretic, and Anti-inflammatory Properties

The pharmacological profile of 2-azetidinone derivatives extends to several other areas:

Anticonvulsant Activity: A number of 2-azetidinone derivatives have been synthesized and screened for their ability to prevent seizures. nih.govneuroquantology.com In animal models, these compounds have shown efficacy against convulsions induced by chemical agents like Isoniazid (INH) and Pentylenetetrazole (PTZ). neuroquantology.com This activity suggests a potential role in modulating GABA-mediated inhibitory neurotransmission. neuroquantology.com

Diuretic Activity: Some investigations into the broader biological activities of 2-azetidinone compounds have reported promising diuretic effects. jgtps.comresearchgate.net

Anti-inflammatory Activity: The anti-inflammatory potential of 2-azetidinones has been frequently reported. globalresearchonline.netnih.govjgtps.comresearchgate.net These compounds have shown the ability to reduce inflammation in various experimental models, suggesting they may interfere with inflammatory pathways. researchgate.net

| Pharmacological Activity | Key Findings | Evaluation Model/Test |

|---|---|---|

| Antidepressant | Certain derivatives significantly enhanced swimming frequency and reduced immobility time. ijcrt.orgorientjchem.org | Forced Swim Test (FST), Tail Suspension Test (TST). ijcrt.orgresearchgate.net |

| Anticonvulsant | Derivatives delayed the onset of chemically induced convulsions. neuroquantology.com | Isoniazid (INH) and Pentylenetetrazole (PTZ) induced convulsion models. neuroquantology.com |

| Diuretic | Some synthesized series of compounds were found to possess moderate to promising diuretic activity. jgtps.com | Animal models (specifics vary by study). researchgate.net |

| Anti-inflammatory | Various derivatives have exhibited significant anti-inflammatory action. jgtps.comresearchgate.net | Various in vivo and in vitro models of inflammation. globalresearchonline.netresearchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Trends and Key Findings

Research into 2-azetidinone derivatives remains robust, driven by their historical success as antibiotics and their potential in other therapeutic areas. derpharmachemica.comglobalresearchonline.net The β-lactam ring, a four-membered cyclic amide, is the core structure in widely used antibiotics like penicillins and cephalosporins. derpharmachemica.comresearchgate.net A primary focus of current research is to overcome the growing issue of bacterial resistance to existing β-lactam antibiotics. derpharmachemica.comresearchgate.net This has spurred the development of novel derivatives and hybrid molecules designed to evade resistance mechanisms.

Key findings indicate that the biological activity of azetidinones is not limited to their antibacterial effects. Recent studies have revealed a wide spectrum of pharmacological potential, including:

Antifungal activity worldscientificnews.com

Anticancer properties mdpi.com

Anti-inflammatory effects globalresearchonline.net

Anticonvulsant capabilities globalresearchonline.net

Enzyme inhibition, such as cholesterol absorption inhibition derpharmachemica.comglobalresearchonline.net

The versatility of the azetidinone ring as a synthetic intermediate is another significant area of research. It serves as a valuable building block for the stereoselective synthesis of β-amino acids, β-amino alcohols, and other complex nitrogen-containing compounds. mdpi.com Structure-activity relationship (SAR) studies are continuously performed to understand how different substituents on the β-lactam ring influence biological efficacy, providing crucial insights for the rational design of more potent and selective compounds. benthamdirect.comnih.gov

Emerging Synthetic Strategies and Methodological Advancements

The Staudinger ketene-imine cycloaddition, first reported in 1907, remains a cornerstone for the synthesis of the 2-azetidinone ring. derpharmachemica.commdpi.com This [2+2] cycloaddition reaction, typically involving the reaction of a ketene (B1206846) (often generated in situ from an acyl chloride and a tertiary amine) with an imine, is a highly general and practical method. mdpi.com However, ongoing research focuses on refining this and other synthetic protocols to improve yields, reduce reaction times, and, most importantly, control stereochemistry, which is critical for biological activity.

Emerging strategies are moving towards more efficient and environmentally benign processes. One notable advancement is the use of microwave irradiation. derpharmachemica.com This technique often leads to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. derpharmachemica.com Furthermore, the development of novel catalytic systems, including asymmetric catalysis, is a major focus, aiming to produce enantiomerically pure β-lactams. mdpi.com The synthesis of hybrid molecules, where the azetidinone ring is conjugated with other bioactive heterocyclic systems like azoles, represents a modern approach to creating compounds with potentially synergistic or additive antimicrobial effects. benthamdirect.comnih.gov

| Methodology | Typical Conditions | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| Conventional Staudinger Cycloaddition | Refluxing in organic solvents (e.g., toluene, DMF) with a base (e.g., triethylamine) for several hours. | Broad substrate scope, well-established. | Long reaction times, often requires high temperatures, moderate yields, poor stereocontrol in some cases. | mdpi.comderpharmachemica.com |

| Microwave-Assisted Synthesis | Microwave irradiation for a few minutes, often in minimal solvent (e.g., DMF) or solvent-free. | Drastically reduced reaction times, improved yields, cleaner reactions, eco-friendly. | Requires specialized equipment, scalability can be a concern. | derpharmachemica.com |

| Asymmetric Catalysis | Use of chiral catalysts or auxiliaries at low temperatures to control stereochemistry. | High stereoselectivity, access to enantiomerically pure compounds. | Catalyst cost and sensitivity, optimization of reaction conditions can be complex. | mdpi.com |

| Multi-component Reactions | Combining three or more reactants in a single step to build molecular complexity efficiently. | High atom economy, operational simplicity, rapid access to diverse libraries of compounds. | Finding compatible reactants and optimal conditions can be difficult. | benthamdirect.comnih.gov |

Future Prospects in Biological Activity Profiling and Therapeutic Development

The future of azetidinone chemistry in therapeutic development is expanding far beyond its antibacterial origins. The demonstrated broad biological activity profile opens up numerous avenues for investigation. A significant prospect lies in the field of oncology, where certain 3-substituted and 1,4-diaryl-2-azetidinone derivatives have shown potent activity against various cancer cell lines, such as breast and colon cancer. mdpi.com Further exploration and optimization of these structures could lead to new classes of anticancer agents.

Another promising area is the development of cholesterol absorption inhibitors. The azetidinone ring is a key feature of ezetimibe (B1671841), a drug used to lower cholesterol levels. Research into new C3 heteroatom-substituted azetidinones continues to yield compounds with potent inhibitory activity, offering potential new treatments for hypercholesterolemia. nih.gov

The development of hybrid therapeutics is also a major future direction. By covalently linking the β-lactam core to other pharmacophores, such as azoles or sulfonamides, researchers aim to create multifunctional drugs. nih.govnih.gov This approach is particularly promising for combating multidrug-resistant microbial strains, as the hybrid molecule can target multiple pathways simultaneously, potentially reducing the likelihood of resistance development. benthamdirect.com Future work will involve extensive biological screening of new derivatives against a wider range of targets, including viruses, parasites, and specific enzymes implicated in various diseases.

| Therapeutic Area | Mechanism/Target (Example) | Status/Potential | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins. | Established, with ongoing development to combat resistance. | derpharmachemica.comnih.gov |

| Anticancer | Inhibition of tubulin assembly, cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29). | Preclinical research, promising lead compounds identified. | mdpi.com |

| Anticholesteremic | Inhibition of intestinal cholesterol absorption. | Clinically approved drugs (e.g., ezetimibe); new derivatives under investigation. | globalresearchonline.netnih.gov |

| Antifungal | Activity against various fungal strains like Aspergillus niger. | Preclinical research, potential for new antifungal agents. | worldscientificnews.com |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Exploratory research. | globalresearchonline.net |

| Antitubercular | Activity against Mycobacterium tuberculosis. | Preclinical screening of novel derivatives. | researchgate.net |

Challenges and Opportunities in Azetidinone Chemistry

Despite the vast potential, the field of azetidinone chemistry faces several challenges. The most significant is the pervasive issue of antimicrobial resistance. benthamdirect.comnih.gov Bacteria have evolved sophisticated mechanisms, such as the production of β-lactamase enzymes, to inactivate β-lactam antibiotics, necessitating a continuous search for new and resilient compounds. A second major challenge lies in chemical synthesis, specifically the control of stereochemistry at the C3 and C4 positions of the azetidinone ring, which is often crucial for biological function but can be difficult to achieve selectively. mdpi.com

However, these challenges create substantial opportunities. The need to overcome drug resistance drives innovation in molecular design, leading to the exploration of novel substitution patterns and the creation of hybrid molecules that may possess new mechanisms of action. nih.gov The synthetic challenges encourage the development of more sophisticated and efficient catalytic methods, advancing the broader field of organic synthesis. nih.gov

The opportunity to repurpose the azetidinone scaffold for non-antibiotic applications is perhaps the most exciting frontier. Its proven success as a pharmacophore provides a strong foundation for developing drugs for cancer, metabolic disorders, and neurodegenerative diseases. globalresearchonline.netmdpi.com The versatility of the β-lactam ring as a constrained peptide mimic and a reactive electrophile allows it to interact with a variety of biological targets, offering a rich platform for future drug discovery and development. globalresearchonline.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-Dimethyl-1,4-diphenyl-2-azetidinone with high enantiomeric purity?

- Answer : The copper-catalyzed asymmetric Kinugasa reaction is a robust method for synthesizing β-lactams like azetidinones. Using chiral ligands such as TsDPEN-based imine ligands can achieve enantiomeric excess (ee) up to 90%, as demonstrated in the synthesis of structurally similar compounds . Key parameters include:

- Catalyst loading (e.g., 5-10 mol% Cu(OTf)₂).

- Solvent systems (e.g., CH₃CN or CH₂Cl₂).

- Temperature control (0–25°C).

Enantiopurity is confirmed via HPLC with chiral columns (e.g., CHIRALPAK IA, hexane/2-propanol 90:10) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : Use a combination of:

- X-ray crystallography for absolute configuration determination (as applied to analogous β-lactams in crystal structure studies) .

- NMR spectroscopy : Key signals include the azetidinone carbonyl (δ ~165-175 ppm in ¹³C NMR) and substituent-specific aromatic proton shifts .

- HPLC with chiral columns to verify stereochemistry .

Q. What spectroscopic techniques are optimal for characterizing substituent effects in azetidinone derivatives?

- Answer :

- ¹H/¹³C NMR to track electronic effects from substituents (e.g., phenyl ring deshielding due to electron-withdrawing groups).

- IR spectroscopy to confirm the β-lactam carbonyl stretch (~1750 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

- Answer :

- Density Functional Theory (DFT) calculations to analyze bond angles, steric strain, and transition states .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts in crystal packing) .

- Molecular docking to predict bioactivity by simulating binding to target proteins (e.g., enzymes like β-lactamases) .

Q. How to resolve contradictions in reaction yields when using different catalytic systems for azetidinone derivatives?

- Answer : Systematic optimization should include:

- Screening ligands (e.g., phosphines vs. amines) to balance steric and electronic effects.

- Solvent polarity adjustments (e.g., dichloromethane vs. acetonitrile) to stabilize intermediates.

- Temperature gradients (e.g., 0°C vs. room temperature) to control reaction kinetics.

Data from asymmetric Kinugasa reactions show yield variations from 68% to 92% depending on ligand choice .

Q. What are the challenges in achieving regioselectivity in cycloaddition reactions involving this compound?

- Answer : The steric bulk of the 3,3-dimethyl group can hinder [2+2] cycloaddition at the β-lactam carbonyl. Strategies include:

- Using strained alkenes (e.g., norbornene) to lower activation energy.

- Employing Lewis acids (e.g., TiCl₄) to polarize the carbonyl group .

Q. How can molecular docking studies be applied to evaluate the bioactivity of azetidinone derivatives?

- Answer : Dock the compound into active sites of target proteins (e.g., penicillin-binding proteins) using software like AutoDock Vina. Key parameters:

- Binding affinity scores (ΔG < -7 kcal/mol suggests strong interaction).

- Hydrogen bond networks with catalytic residues (e.g., Ser130 in β-lactamases) .

Safety and Handling

Q. What are the safety considerations when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C, away from moisture.

Refer to SDS guidelines for azetidinone analogs, which highlight risks of skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.